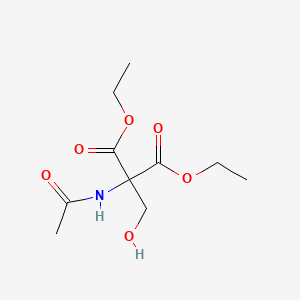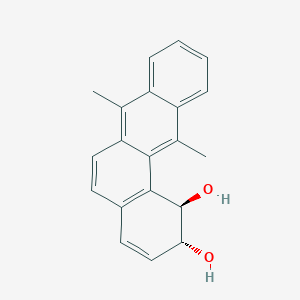
Androst-4-ene-3,17-diol
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Androst-4-ene-3,17-diol typically involves the reduction of Androst-4-ene-3,17-dione. One common method is the catalytic hydrogenation of Androst-4-ene-3,17-dione using a palladium catalyst under hydrogen gas. This reaction selectively reduces the ketone groups to hydroxyl groups, yielding this compound.
Industrial Production Methods: Industrial production of this compound often involves microbial biotransformation. Specific strains of Mycobacterium are engineered to convert phytosterols into Androst-4-ene-3,17-dione, which is then further reduced to this compound. This method is favored for its efficiency and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form Androst-4-ene-3,17-dione. This reaction is typically carried out using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form various dihydro derivatives. For example, reduction with lithium aluminum hydride can yield this compound derivatives with different stereochemistry.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups. For instance, acetylation with acetic anhydride can produce acetylated derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation with palladium.
Substitution Reagents: Acetic anhydride for acetylation.
Major Products:
Oxidation Products: Androst-4-ene-3,17-dione.
Reduction Products: Various dihydro derivatives.
Substitution Products: Acetylated derivatives.
Wissenschaftliche Forschungsanwendungen
Androst-4-ene-3,17-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various steroidal compounds.
Biology: The compound is studied for its role in the biosynthesis of testosterone and estrogen.
Medicine: this compound is investigated for its potential use in hormone replacement therapy and as a treatment for conditions related to low testosterone levels.
Industry: It is used in the production of anabolic steroids and other performance-enhancing drugs
Wirkmechanismus
Androst-4-ene-3,17-diol exerts its effects primarily by serving as a precursor to testosterone. It is converted to testosterone through enzymatic pathways involving 17β-hydroxysteroid dehydrogenase. This conversion increases the levels of testosterone in the body, which then binds to androgen receptors to exert its effects. The compound also has weak estrogenic activity due to its conversion to estrogen via aromatase .
Vergleich Mit ähnlichen Verbindungen
Androst-4-ene-3,17-dione: A precursor to both testosterone and estrogen, similar to Androst-4-ene-3,17-diol but with a ketone group instead of hydroxyl groups.
Androst-5-ene-3β,17β-diol: Another androstenediol that is structurally similar but has a different position of the double bond.
Testosterone: The primary male sex hormone, which this compound is converted into.
Uniqueness: this compound is unique in its higher conversion rate to testosterone compared to Androst-4-ene-3,17-dione. This makes it a more efficient precursor for increasing testosterone levels .
Eigenschaften
IUPAC Name |
(8R,9S,10R,13S,14S)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,13-17,20-21H,3-10H2,1-2H3/t13?,14-,15-,16-,17?,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTWKVFKBPAFDK-WJWLXVOASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(CCC34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2O)CCC4=CC(CC[C@]34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4,7,10,16,19,24,27-Heptaoxa-1,13-diazabicyclo[11.8.8]nonacosane](/img/structure/B1204351.png)



